Ácido 3-cloro-2,6-dihidroxibenzoico

Descripción general

Descripción

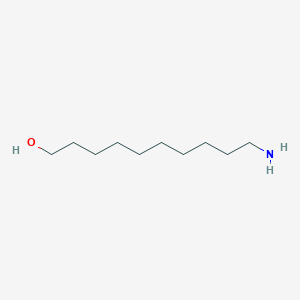

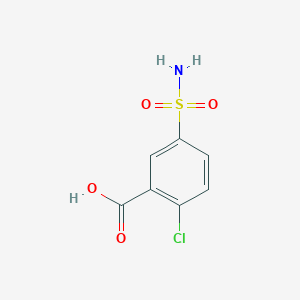

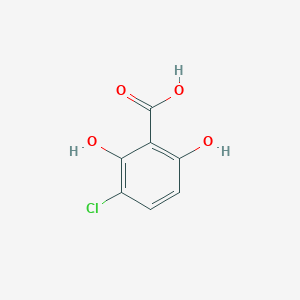

3-Chloro-2,6-dihydroxybenzoic acid, also known as 3-Chloro-2,6-dihydroxybenzoic acid, is a useful research compound. Its molecular formula is C7H5ClO4 and its molecular weight is 188.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-2,6-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mecanismos catalíticos

El compuesto se puede utilizar para estudiar los mecanismos catalíticos de las enzimas. Por ejemplo, la descarboxilasa de ácido 2,3-dihidroxibenzoico, un compuesto relacionado, se ha estudiado por sus interacciones dependientes de la dirección . La investigación identificó un túnel en forma de V en la enzima a través del cual viaja el sustrato y demostró que la conformación de la cadena lateral de un residuo de tirosina controla la entrada y salida del sustrato/producto durante las reacciones reversibles .

Reacciones de carboxilación

El ácido 3-cloro-2,6-dihidroxibenzoico se puede utilizar en reacciones de carboxilación. Un estudio sobre la síntesis de ácido 2,6-dihidroxibenzoico por carboxilación catalizada por descarboxilasa utilizando CO2 y eliminación in situ del producto demostró que una eliminación in situ del producto basada en adsorción puede mejorar el rendimiento de la reacción .

Propiedades antimicrobianas

Los derivados hidroxilados del ácido benzoico, incluido el ácido 3-cloro-2,6-dihidroxibenzoico, se pueden utilizar para estudiar las propiedades antimicrobianas .

Propiedades citotóxicas

Estos compuestos también se pueden utilizar para investigar las propiedades citotóxicas .

Aplicaciones ópticas no lineales (NLO)

El ácido 3-cloro-2,6-dihidroxibenzoico se puede utilizar en el estudio de las respuestas NLO. Por ejemplo, se han realizado investigaciones asistidas por disolventes sobre el ácido 3,5-dihidroxibenzoico, un compuesto relacionado .

6. Optimizaciones geométricas de la teoría funcional de la densidad (DFT) El compuesto se puede utilizar en optimizaciones geométricas DFT. Un estudio sobre el ácido 3,5-dihidroxibenzoico utilizó el funcional de Perdew-Burke-Ernzerhof (PBE) para optimizaciones geométricas DFT .

Mecanismo De Acción

Target of Action

3-Chloro-2,6-dihydroxybenzoic Acid, also known as 3-Chloro-γ-resorcylic Acid, is a dihydroxybenzoic acid compound derivatized with a chloro group It is potentially useful as a fragment for the synthesis of small molecules and materials .

Mode of Action

A study on a similar compound, 2,3-dihydroxybenzoate decarboxylase, provides some insights . This enzyme undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The related compound, 2,3-dihydroxybenzoate decarboxylase, is involved in decarboxylation and carboxylation reactions . These reactions are part of the bio-Kolbe–Schmitt reaction, an alternative to CO2 fixation .

Result of Action

The related compound, 2,3-dihydroxybenzoate decarboxylase, has been shown to catalyze c–c bond formation , which could potentially increase its applications in industrial processes .

Action Environment

The ph has been shown to influence the direction of the catalytic reactions of the related compound, 2,3-dihydroxybenzoic decarboxylase .

Análisis Bioquímico

Biochemical Properties

3-Chloro-2,6-dihydroxybenzoic Acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds like hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . They can also reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

The molecular mechanism of 3-Chloro-2,6-dihydroxybenzoic Acid is not well-understood. Similar compounds like 2,3-dihydroxybenzoic acid have been studied. They are incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria .

Propiedades

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.